Boc-L-Ala-L-ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Ala-L-ala, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a compound commonly used in peptide synthesis. It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino group in synthetic chemistry, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-L-ala typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add Boc-Cl to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix L-alanine and Boc-Cl.
- Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
- Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ala-L-ala undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for Boc deprotection.
Coupling: DCC or other carbodiimides are used as coupling agents in peptide synthesis.
Major Products Formed
Deprotection: The major product is L-alanine after the removal of the Boc group.
Coupling: The major products are dipeptides or longer peptides, depending on the reactants used.
Scientific Research Applications
Boc-L-Ala-L-ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It is employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of Boc-L-Ala-L-ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to function as intended.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Ala-OH: A similar compound with the D-alanine configuration.
Boc-β-Ala-OH: A derivative of β-alanine with a Boc protecting group.
Fmoc-Ala-OH: A derivative of L-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Boc-L-Ala-L-ala is unique due to its specific use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
Molecular Formula |
C11H22N2O6 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |
InChI Key |
OIDSMSOXNMHHCH-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.